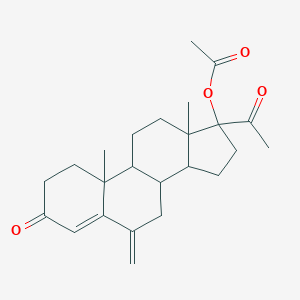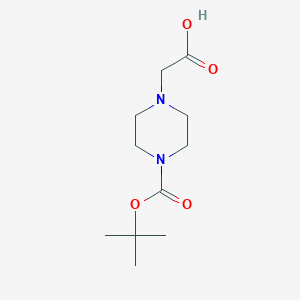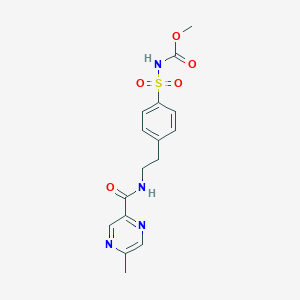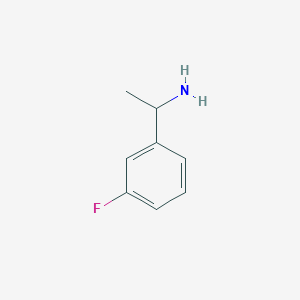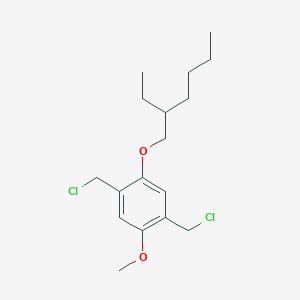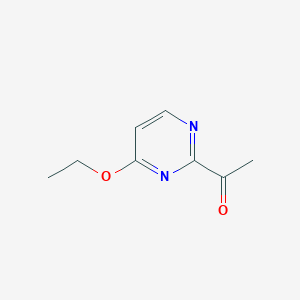
1-(4-Ethoxypyrimidin-2-yl)ethanone
Vue d'ensemble
Description
1-(4-Ethoxypyrimidin-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPE and has a molecular formula of C8H10N2O2.
Mécanisme D'action
The mechanism of action of EPE is not fully understood. However, it is believed that EPE acts as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, EPE may inhibit the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
EPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPE inhibits the growth of cancer cells and other rapidly dividing cells. EPE has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPE in lab experiments is its ease of synthesis. EPE can be synthesized in a few simple steps and is relatively inexpensive. However, one of the limitations of using EPE in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on EPE. One of the most significant future directions is the development of EPE derivatives with improved solubility and potency. EPE derivatives may have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another future direction is the study of the mechanism of action of EPE and its derivatives. Understanding the mechanism of action of EPE may lead to the development of more potent and selective inhibitors of DHODH.
Applications De Recherche Scientifique
EPE has been used in various scientific research studies due to its potential applications in different fields. One of the most significant research applications of EPE is its use as a building block for the synthesis of other compounds. EPE has been used in the synthesis of various pyrimidine derivatives that have shown potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
145947-97-3 |
|---|---|
Nom du produit |
1-(4-Ethoxypyrimidin-2-yl)ethanone |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(4-ethoxypyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-7-4-5-9-8(10-7)6(2)11/h4-5H,3H2,1-2H3 |
Clé InChI |
LNLIGTYHRVFOBN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
SMILES canonique |
CCOC1=NC(=NC=C1)C(=O)C |
Synonymes |
Ethanone, 1-(4-ethoxy-2-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

